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An In-depth Technical Guide on the Spectroscopic Data of (R)-6-Fluorochroman-2-carboxylic
Acid

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 6-fluorochroman-

2-carboxylic acid. While the focus of this document is the (R)-enantiomer, specific experimental

spectra for this chiral molecule are not widely available in the public domain. The spectroscopic

data for the (R) and (S) enantiomers are identical when measured in an achiral solvent.

Therefore, the data presented herein is for the racemic mixture of 6-fluorochroman-2-carboxylic

acid, which serves as a crucial reference for researchers working with either enantiomer.

Overview of Spectroscopic Data
(R)-6-Fluorochroman-2-carboxylic acid is a key chiral building block in the pharmaceutical

industry, notably in the synthesis of Nebivolol[1]. Its chemical structure consists of a fluorinated

chroman ring system with a carboxylic acid group at the 2-position. The molecular formula is

C₁₀H₉FO₃, and the molecular weight is 196.18 g/mol [2].

The following sections summarize the available nuclear magnetic resonance (NMR) and mass

spectrometry (MS) data for racemic 6-fluorochroman-2-carboxylic acid. Infrared (IR)

spectroscopy data, while not specifically reported, can be inferred from the characteristic

absorptions of its functional groups.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic

molecules.

¹H NMR Spectroscopic Data
The proton NMR (¹H NMR) spectrum provides information on the chemical environment and

connectivity of hydrogen atoms in the molecule.

Chemical Shift
(δ) ppm

Multiplicity Integration Assignment
Coupling
Constant (J)
Hz

8.61 Broad Singlet 1H
Carboxylic Acid

(-COOH)
-

6.76 - 7.01 Multiplet 3H
Aromatic Protons

(Ar-H)
-

4.78 Triplet 1H
Methine Proton (-

CH-)
-

2.82 - 2.85 Triplet 2H

Methylene

Protons (-CH₂-

Ar)

12

2.14 - 2.37 Multiplet 2H

Methylene

Protons (-CH₂-

CH-)

-

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz.

¹³C NMR Spectroscopic Data
The carbon-13 NMR (¹³C NMR) spectrum provides information about the carbon framework of

the molecule.
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Chemical Shift (δ) ppm Assignment

175.2 Carboxylic Acid Carbon (-COOH)

158.4 Aromatic Carbon (Ar-C-F)

156.0 Aromatic Carbon (Ar-C-O)

149.0 Aromatic Carbon

122.3 - 122.4 Aromatic Carbons

117.8 - 117.9 Aromatic Carbons

115.2 - 115.5 Aromatic Carbons

73.2 Methine Carbon (-CH-)

23.5 - 24.1 Methylene Carbon (-CH₂-Ar)

Note: Data corresponds to the racemic mixture in CDCl₃ at 400 MHz. Some sources indicate a

range for the chemical shifts of the methylene carbons.

¹⁹F NMR Spectroscopy
Specific ¹⁹F NMR data for (R)-6-fluorochroman-2-carboxylic acid is not readily available.

However, for aromatic fluorine compounds, the chemical shifts typically appear in the range of

+80 to +170 ppm relative to neat CFCl₃[3].

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound. For 6-fluorochroman-2-carboxylic acid, the expected molecular ion peak in the

mass spectrum corresponds to its molecular weight.

m/z Ion

196.18 [M]⁺

Note: This corresponds to the molecular ion peak observed via Electrospray Ionization (ESI).
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Infrared (IR) Spectroscopy
While a specific IR spectrum for (R)-6-fluorochroman-2-carboxylic acid is not provided in the

search results, the characteristic absorption bands for its functional groups can be predicted.

Wavenumber (cm⁻¹) Functional Group Description

3300 - 2500 O-H (Carboxylic Acid) Strong, very broad

1760 - 1690 C=O (Carboxylic Acid) Strong, sharp

1320 - 1210 C-O (Carboxylic Acid) Strong

~3000 C-H (Aromatic and Aliphatic)
Sharp, superimposed on O-H

band

1440 - 1395 and 950 - 910 O-H Bend (Carboxylic Acid) Medium to weak

These characteristic bands are typical for carboxylic acids and are due to the presence of the -

COOH group and hydrogen bonding[4].

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of (R)-6-fluorochroman-2-carboxylic acid.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d

(CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field instrument.
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Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16-64, depending on the sample concentration.

Temperature: 298 K.

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher.

Pulse Program: Standard proton-decoupled single-pulse experiment.

Spectral Width: Approximately 220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Temperature: 298 K.

¹⁹F NMR Acquisition:

Spectrometer: Operating at the appropriate frequency for ¹⁹F (e.g., 376 MHz on a 400 MHz

instrument).

Pulse Program: Standard single-pulse experiment, often with proton decoupling.

Spectral Width: Sufficient to cover the expected range for aromatic fluorine compounds (e.g.,

-100 to -180 ppm).

Reference: An external or internal standard such as CFCl₃ or trifluoroacetic acid[5].
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Relaxation Delay: 1-5 seconds.

Number of Scans: 64-256.

Temperature: 298 K.

Mass Spectrometry
Sample Preparation:

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such

as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition (Electrospray Ionization - ESI):

Ionization Mode: ESI, positive or negative ion mode.

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

Scan Range: m/z 50-500.

Capillary Voltage: 3-4 kV.

Drying Gas Flow and Temperature: Optimized for the specific instrument and solvent.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean ATR crystal should be collected before

analyzing the sample.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the spectroscopic characterization of a

chiral small molecule like (R)-6-fluorochroman-2-carboxylic acid.
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Click to download full resolution via product page

Caption: General workflow for the spectroscopic characterization of a chiral molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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